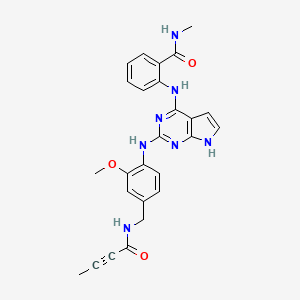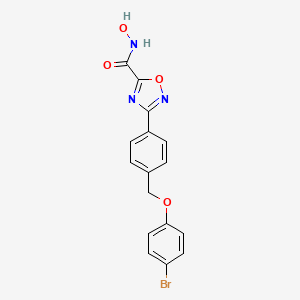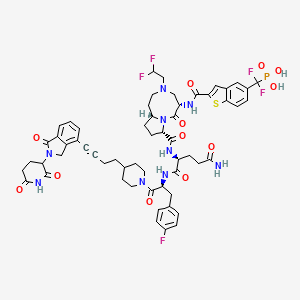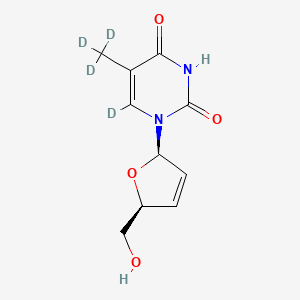
Cyanine5.5 hydrazide (dichloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine5.5 hydrazide (dichloride) is a near-infrared (NIR) fluorescent dye. It is an analog of the Cyanine5.5 fluorophore and is used primarily for labeling biomolecules through the condensation between hydrazide groups and carbonyl groups . This compound is particularly useful in various scientific research applications due to its unique fluorescent properties, with excitation and emission wavelengths of 684 nm and 710 nm, respectively.
準備方法
Synthetic Routes and Reaction Conditions
Cyanine5.5 hydrazide (dichloride) is synthesized through the reaction of Cyanine5.5 with hydrazine. The reaction typically involves the condensation of the hydrazide groups with carbonyl groups present in the Cyanine5.5 molecule . The reaction conditions often include the use of polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Cyanine5.5 hydrazide (dichloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in dark blue powder form and stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
Cyanine5.5 hydrazide (dichloride) primarily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form stable hydrazones . This reaction is particularly useful for labeling biomolecules.
Common Reagents and Conditions
The common reagents used in these reactions include aldehydes, ketones, and oxidizing agents like sodium periodate. The reactions are typically carried out in polar organic solvents such as DMF or DMSO .
Major Products
The major products formed from these reactions are hydrazone derivatives, which are stable and can be used for various labeling applications .
科学的研究の応用
Cyanine5.5 hydrazide (dichloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting carbonyl compounds.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking purposes.
Medicine: Utilized in diagnostic imaging techniques, particularly in near-infrared imaging due to its deep tissue penetration capabilities.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.
作用機序
The mechanism of action of Cyanine5.5 hydrazide (dichloride) involves the condensation of its hydrazide groups with carbonyl groups in biomolecules, forming stable hydrazone bonds. This reaction allows for the efficient labeling of biomolecules, which can then be detected through their fluorescent properties. The molecular targets include aldehydes and ketones present in proteins and other biomolecules .
類似化合物との比較
Similar Compounds
Cyanine5 hydrazide: Another near-infrared fluorescent dye with similar properties but different excitation and emission wavelengths.
Cy5 hydrazide: A commonly used fluorescent dye for labeling biomolecules, with excitation and emission wavelengths of 649 nm and 665 nm, respectively.
DyLight 649: A fluorescent dye used for similar applications but with different spectral properties.
Uniqueness
Cyanine5.5 hydrazide (dichloride) stands out due to its specific excitation and emission wavelengths, which provide deeper tissue penetration and lower background fluorescence compared to other dyes . This makes it particularly suitable for in vivo imaging applications.
特性
分子式 |
C40H46Cl2N4O |
|---|---|
分子量 |
669.7 g/mol |
IUPAC名 |
[6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C40H44N4O.2ClH/c1-39(2)34(43(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)44(35)27-15-7-10-22-36(45)42-41;;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27,41H2,1-5H3;2*1H |
InChIキー |
OZQXTPNFHISECI-UHFFFAOYSA-N |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |
正規SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B15142172.png)

![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)



![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)

![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)





